2-Amino-1-(3-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-1-(3-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the hexahydroquinoline core: This is usually achieved through a multi-component reaction involving an aldehyde, a β-ketoester, and an amine.
Introduction of the thiophene ring: This step involves the coupling of a thiophene derivative with the hexahydroquinoline core.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and hexahydroquinoline rings.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonitrile group to an amine.
Substitution: Various substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-Amino-1-(3-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its diverse biological activities.
Biological Research: The compound is used in studies to understand its effects on various biological pathways and targets.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific biological activity being studied. Generally, it may act by binding to active sites or altering the conformation of target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(3-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can be compared with other hexahydroquinoline derivatives, such as:
- 2-Amino-1-(3-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- 2-Amino-1-(3-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbonitrile group, which can impart distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
441783-19-3 |
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Molecular Formula |
C24H24ClN3OS |
Molecular Weight |
438.0 g/mol |
IUPAC Name |
2-amino-1-(3-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H24ClN3OS/c1-13-8-17(14(2)30-13)21-18(12-26)23(27)28(16-7-5-6-15(25)9-16)19-10-24(3,4)11-20(29)22(19)21/h5-9,21H,10-11,27H2,1-4H3 |
InChI Key |
MZNAVRBDLNXEIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC(=CC=C4)Cl)N)C#N |
Origin of Product |
United States |
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